molecular formula C11H9NO2 B13922079 3-Methoxyisoquinoline-1-carbaldehyde

3-Methoxyisoquinoline-1-carbaldehyde

Cat. No.: B13922079
M. Wt: 187.19 g/mol
InChI Key: FZKSXLMVSYGWCF-UHFFFAOYSA-N
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Description

3-Methoxy-1-isoquinolinecarboxaldehyde is an organic compound with the molecular formula C11H9NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third position of the isoquinoline ring and an aldehyde group (-CHO) at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-isoquinolinecarboxaldehyde can be achieved through various methods. One common approach involves the reaction of 3-methoxyisoquinoline with a suitable formylating agent under controlled conditions. For example, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the aldehyde group at the desired position .

Industrial Production Methods

Industrial production of 3-Methoxy-1-isoquinolinecarboxaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-isoquinolinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: 3-Methoxy-1-isoquinolinecarboxylic acid.

    Reduction: 3-Methoxy-1-isoquinolinecarbinol.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-1-isoquinolinecarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-1-isoquinolinecarboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyisoquinoline: Lacks the aldehyde group at the first position.

    1-Isoquinolinecarboxaldehyde: Lacks the methoxy group at the third position.

    3-Methoxy-1-isoquinolinecarboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

3-Methoxy-1-isoquinolinecarboxaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-methoxyisoquinoline-1-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-11-6-8-4-2-3-5-9(8)10(7-13)12-11/h2-7H,1H3

InChI Key

FZKSXLMVSYGWCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C(=N1)C=O

Origin of Product

United States

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